molecular formula C20H31N5O B2528575 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone CAS No. 2415463-07-7

1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

Cat. No. B2528575
CAS RN: 2415463-07-7
M. Wt: 357.502
InChI Key: OSWLWFDQCSCRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound may also interact with other proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone are diverse and depend on the specific receptors and enzymes that it interacts with. Some of the reported effects include modulation of neurotransmitter release, regulation of ion channel activity, and alteration of protein-protein interactions. This compound may also have effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone in lab experiments is its potential as a tool for studying various biological processes. This compound may be used to investigate protein-protein interactions, receptor modulation, and enzyme kinetics. However, one of the limitations of using this compound is its potential toxicity and the need for proper safety precautions in handling and storage.

Future Directions

There are several future directions for the study of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on specific neurotransmitter receptors and enzymes to gain a better understanding of its mechanism of action. Additionally, future studies may focus on developing novel synthetic methods for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone involves a multistep process that includes the reaction of azepan-1-amine with 4-(cyclopropylamino)pyrimidine-5-carbonitrile, followed by the reduction of the resulting nitrile to the corresponding amine. The amine is then reacted with piperidine-4-carboxylic acid, and the resulting intermediate is further reacted with acetic anhydride to yield the final product.

Scientific Research Applications

1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme kinetics. In pharmacology, this compound has been studied for its potential as a modulator of neurotransmitter receptors.

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c26-20(24-11-3-1-2-4-12-24)15-23-13-8-18(9-14-23)25(17-5-6-17)19-7-10-21-16-22-19/h7,10,16-18H,1-6,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWLWFDQCSCRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-{4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.